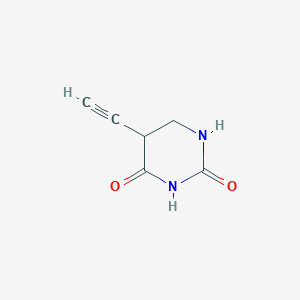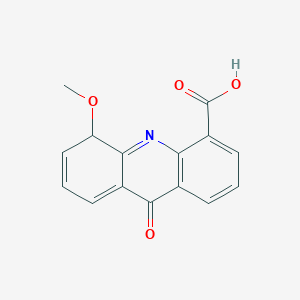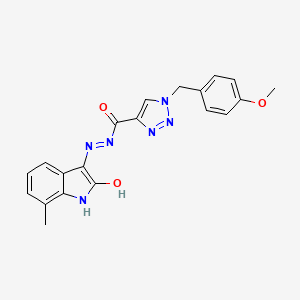
MARK4 inhibitor 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MARK4 inhibitor 1 is a potent and selective inhibitor of microtubule affinity-regulating kinase 4 (MARK4). This compound has shown significant potential in inhibiting cancer cell proliferation, metastasis, and inducing apoptosis . MARK4 is a serine-threonine kinase that plays a crucial role in various cellular processes, including cell division, cell cycle control, and microtubule dynamics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MARK4 inhibitor 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One of the synthetic routes involves the use of vanillin-isatin hybrids, which are designed, synthesized, and characterized for their MARK4 inhibitory potential . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure to achieve the desired product.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis methods while ensuring the purity and yield of the compound. This involves optimizing reaction conditions, using high-quality raw materials, and employing advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
MARK4 inhibitor 1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of specific functional groups in the compound with other groups, resulting in new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., ethanol, methanol). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with altered chemical properties and biological activities
Wissenschaftliche Forschungsanwendungen
MARK4 inhibitor 1 has a wide range of scientific research applications, including:
Cancer Research: The compound has shown significant potential in inhibiting cancer cell proliferation, metastasis, and inducing apoptosis. It is being studied for its potential use in developing new anticancer therapies.
Neurodegenerative Disorders: This compound is being explored for its potential in treating neurodegenerative disorders such as Alzheimer’s disease. The compound’s ability to inhibit tau phosphorylation makes it a promising candidate for therapeutic development.
Metabolic Disorders: The compound is also being investigated for its role in treating metabolic disorders such as diabetes and obesity. MARK4’s involvement in various signaling pathways makes it a potential target for drug development in these areas.
Wirkmechanismus
MARK4 inhibitor 1 exerts its effects by inhibiting the activity of microtubule affinity-regulating kinase 4 (MARK4). MARK4 phosphorylates microtubule-associated proteins, causing their detachment from microtubules and increasing microtubule dynamics . By inhibiting MARK4, the compound prevents the phosphorylation of these proteins, thereby stabilizing microtubules and disrupting cellular processes such as cell division and migration . This mechanism is particularly important in cancer cells, where increased microtubule dynamics contribute to uncontrolled cell proliferation and metastasis .
Vergleich Mit ähnlichen Verbindungen
MARK4 inhibitor 1 is unique in its high selectivity and potency as a MARK4 inhibitor. It has been compared with other similar compounds, including:
Vanillin-Isatin Hybrids: These compounds have shown significant MARK4 inhibitory potential and are being studied for their anticancer activities.
Acetylcholinesterase Inhibitors: Compounds such as donepezil and rivastigmine tartrate have been shown to inhibit MARK4 and are being explored for their potential in treating Alzheimer’s disease.
Rosmarinic Acid: This natural compound has demonstrated MARK4 inhibitory activity and is being investigated for its anticancer effects.
This compound stands out due to its high binding affinity and strong inhibitory potential, making it a promising candidate for further research and development in various therapeutic areas.
Eigenschaften
Molekularformel |
C20H18N6O3 |
|---|---|
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]-1-[(4-methoxyphenyl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C20H18N6O3/c1-12-4-3-5-15-17(12)21-20(28)18(15)23-24-19(27)16-11-26(25-22-16)10-13-6-8-14(29-2)9-7-13/h3-9,11,21,28H,10H2,1-2H3 |
InChI-Schlüssel |
KACGMLSYPGROFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=C(N2)O)N=NC(=O)C3=CN(N=N3)CC4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


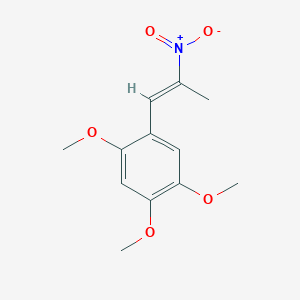
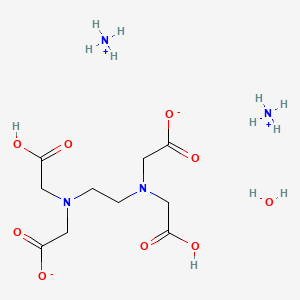
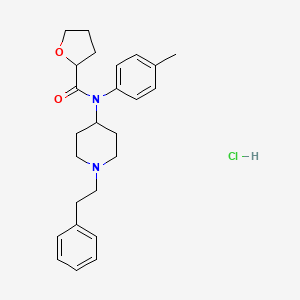

![2-[(3S)-3-(3,4-dichlorophenyl)-3-[2-(4-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)ethyl]piperidin-1-yl]-1-(3-propan-2-yloxyphenyl)ethanone;chloride](/img/structure/B12351303.png)
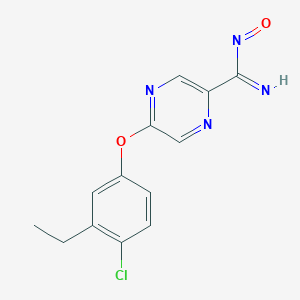
![(2S)-2-amino-3-(2,4-dioxo-5,6,7,7a-tetrahydro-4aH-cyclopenta[d]pyrimidin-1-yl)propanoic acid](/img/structure/B12351308.png)
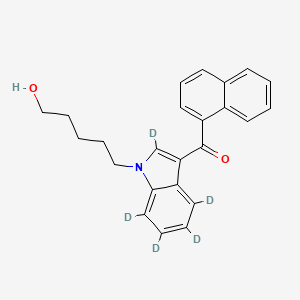

![N-(4-cyanophenyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide](/img/structure/B12351331.png)
![3-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one](/img/structure/B12351355.png)
